methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate
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Overview
Description
“Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate” is a chemical compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an aldehyde in DMSO to get a benzimidazole sulfanyl derivative . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product . The structure of the synthesized compounds is usually established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is typically established using NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . The UV-vis spectrum of these compounds, as well as the effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The UV-vis spectrum of these compounds, as well as the effects of solvents, have been investigated .Scientific Research Applications
Antimicrobial and Antitumor Activities
Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate and its derivatives have shown promise in the field of antimicrobial and antitumor research. Notably, some benzimidazole derivatives have been identified as potent and selective agents against the gastric pathogen Helicobacter pylori. These compounds have exhibited low minimal inhibition concentrations (MICs) across a variety of clinically relevant H. pylori strains, including those resistant to traditional treatments such as metronidazole or clarithromycin. Furthermore, the resistance development rate against these compounds is clinically acceptable, making them a promising avenue for novel anti-H. pylori therapies (Carcanague et al., 2002).
Additionally, benzimidazole carbamate derivatives have been explored for their antitumor activities. One particular study highlighted the effectiveness of R 17934 -NSC 238159 (methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl]carbamate) against a variety of experimental tumors, including lymphoid leukemia and melanotic melanoma. This compound's low toxicity at therapeutically active doses suggests potential for clinical application in cancer treatment (Atassi & Tagnon, 1975).
Agricultural Applications
In agriculture, derivatives of methyl benzimidazole carbamate, such as carbendazim, have been extensively used for the prevention and control of fungal diseases in plants. Innovative approaches, such as incorporating these compounds into solid lipid nanoparticles and polymeric nanocapsules, have been researched to enhance their effectiveness. These carrier systems aim to modify the release profiles of the active compounds, reduce environmental and human toxicity, and minimize losses due to degradation or leaching, thereby providing a more sustainable and efficient method of plant disease management (Campos et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have also been studied for their role in corrosion inhibition, particularly for protecting mild steel in acidic environments. These compounds have demonstrated promising inhibition efficiency, suggesting potential applications in industrial processes and maintenance where corrosion is a significant concern. The efficacy of these inhibitors is attributed to their ability to form a protective layer on the metal surface, thereby reducing the rate of corrosion and extending the lifespan of metal components (Yadav et al., 2013).
Future Directions
The future directions for the research on “methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities displayed by benzimidazole derivatives, there is a great potential for the development of new drugs that overcome current public health problems .
Mechanism of Action
Target of Action
The compound, also known as methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple types of chemical bonds, enabling it to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which suggests that they can induce various molecular and cellular changes .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can be influenced by environmental factors .
Properties
IUPAC Name |
methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-22(27)15-12-10-14(11-13-15)21(26)25-17-7-3-2-6-16(17)20-23-18-8-4-5-9-19(18)24-20/h2-13H,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONPSFLMBHZXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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